molecular formula C16H13F3N4O3 B2559787 1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941914-87-0

1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2559787
CAS RN: 941914-87-0
M. Wt: 366.3
InChI Key: UMTILTYQXUJYPB-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H13F3N4O3 and its molecular weight is 366.3. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

The synthesis of this compound was initially motivated by the search for new anti-cancer agents. Researchers have explored its potential in chemotherapy for late androgen-independent stages of prostate cancer. The compound’s unique fluoroheterocyclic structure, with three linked rings (A-B-C), positions the pyrrole ring (B) as a central unit. Pyrrole derivatives have been associated with various biological activities, including anesthetic and hypotensive properties, antiphlogistic effects, and anticholesteremic properties .

Biological Activity and Drug Development

The compound’s structure suggests that it could serve as a scaffold for designing novel drugs. By modifying its functional groups, researchers may create derivatives with enhanced biological activity. For instance, 4-(2,5-dimethylpyrrolyl)benzoic acid derivatives have shown inhibitory effects on Anthrax Lethal Factor (LF) and Serotonin N-Acetyltransferase .

Synthetic Methodology: Chain Heterocyclization

The synthesis of this compound involves a fascinating approach called chain heterocyclization. Instead of directly connecting rings, this strategy adds heterocyclic moieties one by one using appropriate alicyclic components. The Paal-Knorr method facilitates the addition of the pyrrole ring, while chloroacylation and heterocyclization steps introduce the thiazole ring. This methodology is valuable for constructing complex heterocyclic systems .

Computational Chemistry and Molecular Modeling

Researchers can employ computational tools to study the compound’s interactions with biological targets. By optimizing its structure and predicting binding affinities, they can identify potential drug candidates. Techniques like molecular docking and molecular dynamics simulations can guide further experimental investigations .

Materials Science: Fluorinated Heterocycles

Fluorinated compounds often exhibit unique properties due to the electronegativity of fluorine. Researchers may explore the use of this compound in materials science, such as designing functional materials, catalysts, or sensors. Its trifluoromethoxy group could contribute to specific interactions and reactivity .

Pharmacokinetics and Metabolism Studies

Understanding how the compound is metabolized and distributed in the body is crucial for drug development. Researchers can investigate its pharmacokinetics, bioavailability, and potential toxicity. Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can provide insights into its behavior in biological systems .

properties

IUPAC Name

1,3-dimethyl-5-[4-(trifluoromethoxy)anilino]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O3/c1-22-13-12(14(24)23(2)15(22)25)11(7-8-20-13)21-9-3-5-10(6-4-9)26-16(17,18)19/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTILTYQXUJYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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